Methyl 2-cyanobenzoate

CAS No.: 6587-24-2

Cat. No.: VC2132952

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6587-24-2 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | methyl 2-cyanobenzoate |

| Standard InChI | InChI=1S/C9H7NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,1H3 |

| Standard InChI Key | RAMPDACRJWTXEV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C#N |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C#N |

Introduction

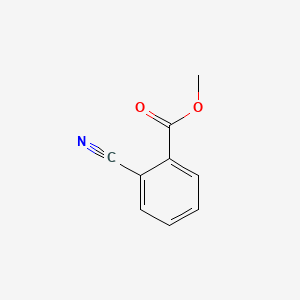

Chemical Identity and Structure

Basic Information

Methyl 2-cyanobenzoate is an aromatic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . The compound is registered with CAS Number 6587-24-2 and is also known by several synonyms including 2-cyano-benzoic acid methyl ester, 2-(methoxycarbonyl)benzonitrile, and benzoic acid, 2-cyano-, methyl ester .

The chemical structure features a benzene ring with two substituents: a cyano group (-C≡N) at the ortho position (2-position) and a methyl ester group (-COOCH₃). This arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in organic synthesis.

Structural Representation

Structurally, methyl 2-cyanobenzoate contains an aromatic ring with a methoxycarbonyl group and a cyano group in adjacent positions. The proximity of these functional groups creates a unique electronic environment that influences the compound's reactivity patterns. The nitrile (cyano) group serves as a potential site for various transformations, while the ester group provides opportunities for further functionalization through hydrolysis, transesterification, or reduction reactions.

Physical and Chemical Properties

Physical Properties

Methyl 2-cyanobenzoate exists as a solid at room temperature and appears as a white to off-white crystalline material . Its physical properties have been documented through various analytical methods and are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Color | White to Off-White | |

| Melting Point | 49 °C | |

| Boiling Point | 98-100 °C (at 0.2 mm Hg) | |

| Density | 1.18±0.1 g/cm³ (Predicted) |

These physical properties are consistent with a small molecule containing both polar and aromatic components. The relatively low melting point suggests moderate intermolecular forces, likely influenced by the combination of π-π stacking interactions from the aromatic ring and dipole-dipole interactions from the polar functional groups.

Chemical Properties

The chemical behavior of methyl 2-cyanobenzoate is largely determined by its functional groups. The compound demonstrates limited solubility in common organic solvents. Specifically, it is slightly soluble in chloroform and methanol . This solubility profile is consistent with the compound's moderately polar nature.

The presence of both a cyano group and an ester functionality creates multiple reaction sites, allowing the compound to participate in various chemical transformations. The cyano group can potentially undergo hydrolysis, reduction, or nucleophilic addition reactions, while the ester group can be hydrolyzed, transesterified, or reduced depending on the reagents and conditions employed.

Related Compounds and Structural Analogs

Comparison with Structural Isomers and Analogs

Methyl 2-cyanobenzoate belongs to a family of substituted benzoate esters. Several related compounds appear in the search results, providing context for understanding structural relationships:

-

Methyl 4-amino-2-cyanobenzoate (C₉H₈N₂O₂, CAS 1628431-65-1) : Contains an additional amino group at the 4-position

-

Methyl 2,4-dicyanobenzoate (C₁₀H₆N₂O₂, CAS 58331-99-0): Features an additional cyano group at the 4-position

-

Methyl 2-(cyanomethyl)benzoate (C₁₀H₉NO₂, CAS 5597-04-6) : Contains a cyanomethyl group rather than a direct cyano substitution

These structural variations can significantly impact physical properties, reactivity, and potential applications. For instance, the presence of additional functional groups can alter solubility, melting point, and chemical behavior.

Analytical Characterization

Identification Methods

While specific analytical data for methyl 2-cyanobenzoate is limited in the search results, standard analytical techniques for similar organic compounds would likely include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy (characteristic C≡N stretch around 2200-2300 cm⁻¹)

-

Mass Spectrometry (MS)

-

Elemental Analysis

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

These techniques would provide confirmation of the compound's identity and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume